lividomycin A

antimicrobial resistance aminoglycoside Mycobacterium tuberculosis

Lividomycin A is a naturally occurring aminoglycoside antibiotic belonging to the 4,5-disubstituted 2-deoxystreptamine class, produced by Streptomyces lividus. Its structure features a 2-deoxystreptamine core glycosidically linked to a pentasaccharide chain terminating in an α-D-mannopyranosyl moiety, distinguishing it from its demannosylated congener lividomycin B.

Molecular Formula C29H55N5O18
Molecular Weight 761.8 g/mol
CAS No. 11111-23-2
Cat. No. B1674900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelividomycin A
CAS11111-23-2
Synonymslividomycin
mannosyldeoxyparomomycin
Molecular FormulaC29H55N5O18
Molecular Weight761.8 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N
InChIInChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1
InChIKeyDBLVDAUGBTYDFR-SWMBIRFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lividomycin A (CAS 11111-23-2) Aminoglycoside Antibiotic Procurement: Core Identity and Class Positioning


Lividomycin A is a naturally occurring aminoglycoside antibiotic belonging to the 4,5-disubstituted 2-deoxystreptamine class, produced by Streptomyces lividus [1]. Its structure features a 2-deoxystreptamine core glycosidically linked to a pentasaccharide chain terminating in an α-D-mannopyranosyl moiety, distinguishing it from its demannosylated congener lividomycin B [2]. Like other aminoglycosides, lividomycin A exerts its antibacterial effect by binding to the decoding A-site of bacterial 16S ribosomal RNA, thereby inhibiting protein synthesis and promoting translational miscoding [3]. Its broad-spectrum activity encompasses most Gram-positive bacteria (including Mycobacterium tuberculosis) and Gram-negative organisms such as Pseudomonas aeruginosa, though streptococci and fungi are intrinsically resistant [4].

Why Lividomycin A Cannot Be Replaced by Kanamycin, Paromomycin, or Lividomycin B Without Experimental Validation


Despite belonging to the same aminoglycoside family, lividomycin A, kanamycin, paromomycin, and even lividomycin B exhibit divergent antibacterial spectra, resistance-development kinetics, ribosomal binding thermodynamics, and susceptibility to aminoglycoside-modifying enzymes (AMEs). Lividomycin A retains activity against Pseudomonas aeruginosa at concentrations where kanamycin and paromomycin are ineffective [1], and resistance emerges far more slowly in P. aeruginosa and M. tuberculosis under lividomycin A pressure than under kanamycin pressure [2]. At the molecular level, lividomycin A engages all five of its amino groups in protonation-coupled 16S rRNA binding—a stoichiometry distinct from paromomycin I's four-group engagement [3]—which may alter miscoding potential and off-target effects. Furthermore, the mannosylation present in lividomycin A but absent in lividomycin B [4] modulates recognition by specific phosphotransferases, meaning that an enzyme inactivating one congener may spare the other. These non-interchangeable properties mandate compound-specific, evidence-based selection rather than generic aminoglycoside substitution.

Lividomycin A Quantitative Differentiation Evidence: Head-to-Head Comparisons for Procurement Decision-Making


Slower In Vitro Resistance Development in Pseudomonas aeruginosa and Mycobacterium tuberculosis Compared to Kanamycin

In serial passage experiments, the in vitro development of resistance to lividomycin A in both P. aeruginosa and M. tuberculosis was qualitatively much slower than that to kanamycin when the two antibiotics were compared under identical conditions [1]. In contrast, resistance development in Staphylococcus aureus was comparable between lividomycin A and kanamycin, indicating species-specific differential selection pressure [1].

antimicrobial resistance aminoglycoside Mycobacterium tuberculosis

Superior Anti-Pseudomonal Intrinsic Activity Relative to Kanamycin and Paromomycin

Lividomycin A inhibited 85% of clinically isolated Pseudomonas aeruginosa strains at a concentration of 100 µg/mL, whereas kanamycin and paromomycin showed significantly weaker activity against the same panel [1]. In a separate quantitative study, the minimal inhibitory concentration (MIC) of lividomycin A against susceptible P. aeruginosa strains ranged from 12.5 to 25 µg/mL, with three clinically resistant strains exhibiting MICs exceeding 200 µg/mL [2]. By direct comparison, kanamycin was reported incapable of inhibiting P. aeruginosa growth at concentrations up to 50 µg/mL [3], establishing a clear activity window for lividomycin A.

Pseudomonas aeruginosa minimum inhibitory concentration aminoglycoside susceptibility

Distinct 16S rRNA A-Site Binding Protonation Stoichiometry: Five Amino Groups for Lividomycin A vs. Four for Paromomycin I

Isothermal titration calorimetry (ITC) combined with pH-dependent ¹⁵N NMR spectroscopy demonstrated that lividomycin A binding to a model 16S rRNA A-site oligonucleotide is coupled to the protonation of all five of its amino groups. In contrast, paromomycin I binding involves only four amino groups (1-, 3-, 2′-, and 2‴-amino groups) [1]. The 3-amino group, consistently the most acidic amine in each drug, exhibited pKa values of 7.24 for lividomycin A, 7.07 for paromomycin I, and 6.92 for neomycin B [1]. At pH 8.8, lividomycin A binding was coupled to the uptake of 3.25 protons [1].

ribosome binding aminoglycoside-RNA interaction protonation thermodynamics

C4-α-D-Mannopyranosyl Moiety in Lividomycin A Establishes Differential Enzyme Susceptibility vs. Demannosylated Lividomycin B

Lividomycin A is structurally defined as lividomycin B bearing an α-D-mannopyranosyl substituent at position 4 of the diamino-L-idopyranosyl ring [1]. This mannose moiety (approx. 162 Da) creates steric and hydrogen-bonding features that directly influence susceptibility to aminoglycoside-modifying enzymes. Lividomycin A is phosphorylated by kanamycin phosphotransferase I at the 5″-hydroxyl group of its ribose moiety, a modification that mechanistically underlies cross-resistance between lividomycin A and kanamycin [2]. Separately, lividomycin B—lacking both the mannose and the 3′-hydroxyl group found in paromomycin I—evades 3′-O-phosphorylating enzymes that readily inactivate paromomycin [3].

aminoglycoside structure-activity relationship lividomycin B enzymatic inactivation

In Vivo Therapeutic Protection Against Kanamycin-Resistant Gram-Negative Pathogens in Murine Systemic Infection Models

In murine systemic infection models, lividomycin A conferred a positive protective effect against Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli [1]. Notably, lividomycin A retained meaningful in vivo efficacy against kanamycin-resistant strains of E. coli and P. aeruginosa that produce kanamycin-phosphorylating enzyme, a resistance mechanism that completely abrogates kanamycin activity [1]. The pharmacokinetic profile of lividomycin A in rodents—characterized by high plasma, lung, and kidney concentrations with 70–90% urinary recovery within 8 hours of intramuscular dosing [2]—further supports its utility in in vivo experimental designs.

in vivo efficacy kanamycin resistance mouse infection model

Lividomycin A Application Scenarios: Where the Evidence Supports Prioritizing This Compound


Pseudomonas aeruginosa Infection Models Requiring Aminoglycoside Intervention

In vitro and in vivo research on P. aeruginosa—including biofilm, acute pneumonia, and burn-wound infection models—demands an aminoglycoside with intrinsic anti-pseudomonal activity. Lividomycin A inhibits 85% of clinical P. aeruginosa isolates at 100 µg/mL with MICs of 12.5–25 µg/mL for susceptible strains [1], while kanamycin and paromomycin are ineffective or substantially weaker against this pathogen [2]. This activity window makes lividomycin A the aminoglycoside of choice for Pseudomonas-focused studies where aminoglycoside-class coverage is required.

Mycobacterium tuberculosis Research: Slow Resistance Emergence Under Antibiotic Pressure

Investigators studying the evolution of drug resistance in M. tuberculosis or screening adjunctive anti-tubercular regimens benefit from lividomycin A's markedly slower in vitro resistance development compared to kanamycin [1]. This property permits longer experimental windows before resistance confounds results, enhancing the reliability of time-course resistance studies and combination therapy screens.

Aminoglycoside Structure-Activity Relationship (SAR) and Ribosome-Binding Mechanistic Studies

The unique five-amino-group protonation coupling of lividomycin A upon 16S rRNA A-site binding [1], combined with its resolved crystal structure at 2.20 Å resolution (PDB: 2ESJ) [2], provides a well-characterized molecular platform for SAR investigations. Researchers designing next-generation aminoglycosides or studying the biophysical determinants of ribosomal miscoding can leverage lividomycin A as a distinct comparator that spans the thermodynamic binding space between paromomycin I (four groups) and neomycin B (≥five groups) [1].

In Vivo Efficacy Screening Against Kanamycin-Resistant Enterobacteriaceae and Pseudomonads

Preclinical animal models evaluating therapeutic candidates against infections caused by kanamycin-resistant, APH(3′)-I-producing E. coli and P. aeruginosa require an active aminoglycoside control. Lividomycin A retains in vivo protective efficacy against these resistant strains [1], with a favorable pharmacokinetic profile characterized by 70–90% urinary excretion and sustained kidney concentrations up to 6 hours post-dose [2], making it a suitable positive control or backbone agent in combination therapy studies.

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